molecular formula C11H10N2O B071221 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde CAS No. 179056-79-2

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B071221
CAS No.: 179056-79-2
M. Wt: 186.21 g/mol
InChI Key: SSAPUQDWKCUIAR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-3-pyrazolecarboxaldehyde with benzaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and scale-up production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
  • 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
  • 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAPUQDWKCUIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441015
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-79-2
Record name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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